Tak-285

描述

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

属性

IUPAC Name |

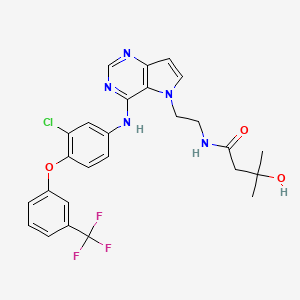

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236136 |

Source

|

| Record name | TAK-285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871026-44-7 |

Source

|

| Record name | TAK-285 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-285 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-285: A Technical Guide to its Mechanism of Action on HER2 and EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-285 is an orally bioavailable, small molecule inhibitor that demonstrates potent and selective activity against both Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1] As members of the ErbB family of receptor tyrosine kinases, HER2 and EGFR are critical mediators of cell proliferation, differentiation, and survival. Their overexpression and aberrant signaling are hallmarks of various malignancies, making them key targets for anti-cancer therapies.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. Notably, this compound has the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases.[2][3][4]

Core Mechanism of Action

This compound functions as a dual kinase inhibitor, targeting the ATP-binding pocket of both HER2 and EGFR to block their intrinsic kinase activity.[1][5] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades that are crucial for tumor cell growth and survival.[6] Studies have shown that this compound is a potent inhibitor of both wild-type HER2 and EGFR.[7]

The sensitivity of cancer cells to this compound has been linked to the expression levels of HER2 and HER3. An inverse correlation exists between the IC50 values for cell growth inhibition and the expression of HER2 and HER3.[2][8] HER3, which lacks intrinsic kinase activity, is trans-phosphorylated by HER2.[2][8] In this compound-sensitive cells, HER3 is highly phosphorylated, and treatment with this compound leads to a reduction in this phosphorylation.[2][8] This suggests that the HER2/HER3 heterodimer is a key driver of proliferation in these cells and that phospho-HER3 could serve as a potential biomarker for predicting response to this compound.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | 95% Confidence Interval | Notes |

| HER2 | 17 | 12-24 | [9][10] |

| EGFR | 23 | 18-30 | [9][10] |

| HER4 | 260 | - | [7] |

| MEK1 | 1100 | - | [5] |

| Aurora B | 1700 | - | [5] |

Table 2: Cellular Activity - Inhibition of Phosphorylation

| Cell Line | Target Phosphorylation | IC50 (nM) |

| BT-474 | Phospho-HER2 | 9.3 |

| BT-474 | Phospho-Akt | 15 |

| BT-474 | Phospho-MAPK | <6.3 |

| A-431 | Phospho-EGFR | 53 |

Table 3: Cellular Activity - Growth Inhibition (GI50/IC50)

| Cell Line | Description | GI50/IC50 (nM) |

| BT-474 | HER2-overexpressing human breast cancer | 17 |

| NCI-N87 | HER2-overexpressing human gastric cancer | - |

| SK-BR-3 | HER2-overexpressing human breast cancer | - |

| Calu-3 | HER2-overexpressing human lung cancer | - |

| MDA-MB-453 | HER2-overexpressing human breast cancer | - |

| A-431 | EGFR-overexpressing human epidermoid carcinoma | 1100 |

| MRC-5 | Normal human lung fibroblast | 20000 |

Experimental Protocols

Kinase Inhibition Assay (HER2 and EGFR)

This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of this compound against HER2 and EGFR kinases.

-

Enzyme and Substrate Preparation : The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed as N-terminal tagged proteins using a baculovirus expression system and purified.[7] A generic tyrosine kinase substrate, such as poly(Glu)-Tyr (4:1), is used.[7]

-

Reaction Mixture : The kinase reaction is performed in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[7] The mixture includes the purified kinase (0.25 μg/mL), the substrate (5 μg/mL), and radiolabeled [γ-³²P]ATP (0.9 μCi per reaction) with a final ATP concentration of 50 μM.[7]

-

Inhibitor Incubation : Increasing concentrations of this compound are pre-incubated with the kinase for 5 minutes at room temperature.[7]

-

Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and allowed to proceed for 10 minutes at room temperature.[7] The reaction is stopped by adding 10% trichloroacetic acid.[7]

-

Measurement of Phosphorylation : The phosphorylated substrate is captured on a filter plate, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter.[7]

-

Data Analysis : IC50 values are calculated by performing a nonlinear regression analysis of the percent inhibition at each drug concentration.[7]

Cellular Phosphorylation Inhibition Assay

This protocol describes the method to assess the inhibitory effect of this compound on the phosphorylation of HER2, EGFR, and downstream signaling proteins in cultured cells.

-

Cell Culture and Seeding : BT-474 cells (for HER2) or A-431 cells (for EGFR) are seeded in 48-well plates at a density of 1 x 10^5 cells/well and incubated overnight.[9]

-

Compound Treatment : The following day, the growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.25 to 200 nM). For A-431 cells, EGF (100 ng/mL) is added to stimulate EGFR phosphorylation.[9]

-

Incubation : Cells are incubated with the compound for 2 hours.[9]

-

Cell Lysis : After incubation, the cells are washed and then lysed in SDS sample buffer.[9]

-

Western Blot Analysis : The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated HER2, EGFR, Akt, and MAPK, followed by incubation with a secondary antibody.[9][10]

-

Detection and Analysis : The protein bands are visualized using an appropriate detection method, and the band intensities are quantified. IC50 values are determined by logistic regression analysis of the Western blot results.[9]

Cell Growth Inhibition Assay

This protocol details the procedure for evaluating the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding : Cancer cell lines (e.g., BT-474, A-431) are seeded in 48- or 96-well plates at a density of 3,000-30,000 cells/well.[9]

-

Compound Addition : After 24 hours, this compound, dissolved in DMSO, is added to the medium to achieve final concentrations ranging from 0.00097 to 25 µmol/L.[9]

-

Incubation : The cells are incubated with the compound for 3 to 7 days.[9]

-

Cell Viability Measurement : Cell viability is assessed using a cell counter after trypsinization or by using a colorimetric assay such as the Cell Counting Kit-8.[9]

-

Data Analysis : The 50% growth inhibition (GI50) or IC50 values are calculated by comparing the growth of treated cells to DMSO-treated control cells.

Visualizations

Signaling Pathways

References

- 1. Facebook [cancer.gov]

- 2. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]

- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]

TAK-285: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals

Abstract

TAK-285 is a potent and orally bioavailable small molecule inhibitor that demonstrates significant activity against both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions this compound as a promising candidate for therapeutic intervention in cancers characterized by the overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes a summary of key experimental data, detailed methodologies for relevant assays, and a visualization of its mechanism of action within the HER2/EGFR signaling pathway.

Chemical Structure and Properties

This compound, with the chemical formula C26H25ClF3N5O3, is a complex synthetic molecule.[1][3] Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-[2-[4-[[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]amino]-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methyl-butanamide[1][4] |

| CAS Number | 871026-44-7[1] |

| Molecular Formula | C26H25ClF3N5O3[1] |

| SMILES | CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O[1] |

| InChI | InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)[1] |

| InChIKey | ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 547.96 g/mol [2][3] |

| Exact Mass | 547.1598 Da[3] |

| Appearance | White to off-white solid powder[3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[4] |

Pharmacological Properties

This compound is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive conformation of EGFR, demonstrating a mode of action similar to other well-characterized kinase inhibitors.[2]

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 / GI50 |

| HER2 | 17 nM (IC50)[2][5] |

| EGFR (HER1) | 23 nM (IC50)[2][5] |

| HER4 | 260 nM (IC50)[2][5] |

| BT-474 cells | 17 nM (GI50)[2][5] |

Table 4: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (µM) |

| MEK1 | 1.1[2][6] |

| Aurora B | 1.7[2][6] |

| Lck | 2.4[2][6] |

| c-Met | 4.2[2][6] |

| CSK | 4.7[2][6] |

| Lyn B | 5.2[2][6] |

| MEK5 | 5.7[2][6] |

Table 5: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Species | Dose | Value / Outcome |

| Oral Bioavailability | Rat | 50 mg/kg | 97.7%[2] |

| Oral Bioavailability | Mouse | 50 mg/kg | 72.2%[2] |

| Antitumor Efficacy | Mouse (BT-474 xenograft) | 100 mg/kg (twice daily) | 29% Tumor/Control ratio[2] |

| Antitumor Efficacy | Mouse (4-1ST xenograft) | 50 mg/kg (twice daily) | 44% Tumor/Control ratio[2][5] |

| Antitumor Efficacy | Mouse (4-1ST xenograft) | 100 mg/kg (twice daily) | 11% Tumor/Control ratio[2][5] |

| Antitumor Efficacy | Rat (4-1ST xenograft) | 25 mg/kg | Tumor regression[4] |

| Antitumor Efficacy | Rat (4-1ST xenograft) | 50 mg/kg | Tumor regression[4] |

A significant feature of this compound is its ability to cross the blood-brain barrier, with unbound concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against EGFR and HER2 was determined using a radiolabeled ATP kinase assay.

Methodology:

-

Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged proteins in a baculovirus expression system.[2] The kinases were then purified using anti-FLAG M2 affinity gel.[2]

-

Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of 50 µL. The reaction buffer consisted of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[2]

-

Reaction Components: Each reaction contained 0.9 µCi of [γ-32P]ATP, 50 µM ATP, 5 µg/mL poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25 µg/mL) or HER2 (0.25 µg/mL).[2]

-

Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the radiolabeled phosphate into the substrate was measured to determine the kinase activity. The IC50 values were calculated from the dose-response curves of this compound.

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of this compound was evaluated in xenograft models using human cancer cell lines.

Methodology:

-

Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST xenograft model.[2]

-

Drug Administration: this compound was administered orally twice daily for 14 days at the specified doses.[2][5]

-

Tumor Growth Measurement: Tumor volume was measured regularly throughout the study. The antitumor efficacy was expressed as the tumor/control (T/C) ratio.

-

Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and HER2. These receptors, upon activation by their ligands or through dimerization, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways.

Figure 1: Mechanism of action of this compound in inhibiting HER2 and EGFR signaling.

Conclusion

This compound is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to explore the full therapeutic potential of this promising compound.

References

- 1. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|TAK285 HER inhibitor|DC Chemicals|Price|Buy [dcchemicals.com]

The Discovery and Development of TAK-285: A Dual HER2/EGFR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAK-285 is an investigational, orally bioavailable, small-molecule dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1] Developed by Takeda Pharmaceutical Company, this compound was designed to offer a therapeutic option for patients with tumors overexpressing HER2 or EGFR, which are key drivers of cell proliferation, survival, and angiogenesis in various cancers.[1] A notable characteristic of this compound is its ability to penetrate the blood-brain barrier, a significant advantage for treating brain metastases, which are a common complication in patients with HER2-positive breast cancer.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental data and protocols that have defined its preclinical and early clinical profile.

Discovery and Lead Optimization

The development of this compound stemmed from a medicinal chemistry effort to identify potent and selective dual HER2/EGFR inhibitors with favorable pharmacokinetic properties. The core of this effort was the design and synthesis of pyrrolo[3,2-d]pyrimidine derivatives capable of fitting into the ATP-binding site of the HER2 and EGFR kinases.[4]

Structure-Activity Relationship (SAR)

The lead optimization process focused on modifying the pyrrolo[3,2-d]pyrimidine scaffold to enhance potency and selectivity. Key to the activity of this compound (also referred to as compound 34e in seminal publications) is the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety.[5] This substitution was found to provide a significant increase in inhibitory activity against both HER2 and EGFR compared to other derivatives.[5] X-ray cocrystal structures of this compound with both HER2 and EGFR confirmed that it binds to the ATP-binding pocket, interacting with key residues.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the tyrosine kinase activity of both HER2 and EGFR.[6] By binding to the intracellular kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in tumor cell proliferation and survival.

Signaling Pathway

The inhibition of HER2 and EGFR by this compound disrupts multiple downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth, proliferation, and survival.

Preclinical Development

In Vitro Studies

Kinase Inhibition Assays

The inhibitory activity of this compound against HER2 and EGFR was determined using radiolabeled ATP assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HER2 | 17[6][7] |

| EGFR | 23[6][7] |

| HER4 | 260[7] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental Protocol: HER2/EGFR Kinase Assay [7]

-

Enzyme Preparation: The cytoplasmic domains of human HER2 and EGFR are expressed as N-terminal peptide-tagged proteins using a baculovirus expression system and purified by affinity chromatography.

-

Reaction Mixture: The kinase reactions are performed in 96-well plates containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.

-

Substrate and ATP: The reaction mixture includes 5 µg/mL of the artificial substrate poly(Glu)-Tyr (4:1) and 50 µM ATP, including 0.9 µCi of [γ-32P]ATP per reaction.

-

Inhibitor Incubation: Increasing concentrations of this compound are pre-incubated with the purified enzyme (0.25 µg/mL) for 5 minutes at room temperature.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the ATP mixture and allowed to proceed for 10 minutes at room temperature. The reaction is stopped by the addition of 10% trichloroacetic acid.

-

Measurement: The phosphorylated substrate is captured on a filter plate, and the radioactivity is measured using a scintillation counter to determine the level of kinase inhibition.

Cell-Based Assays

This compound demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those overexpressing HER2.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | HER2/EGFR Status | GI50 (nM) |

| BT-474 | Breast Cancer | HER2-overexpressing | 17[7] |

GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Studies

This compound demonstrated significant anti-tumor efficacy in various xenograft models of human cancers.

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (T/C %) | Reference |

| BT-474 (mouse) | Breast Cancer (HER2+) | 100 mg/kg, twice daily | 29% | [7] |

| 4-1ST (mouse) | Gastric Cancer (HER2+) | 100 mg/kg, twice daily | 11% | [7] |

| 4-1ST (rat) | Gastric Cancer (HER2+) | 12.5 mg/kg, twice daily | 14% | [3] |

T/C % is the ratio of the mean tumor volume of the treated group to the control group.

Experimental Protocol: Xenograft Tumor Model [3][7]

-

Animal Models: Female BALB/c nude mice or nude rats are used for tumor implantation.

-

Cell Implantation: Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of the animals.

-

Tumor Growth: Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered orally at the specified doses and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed. The T/C ratio is calculated to determine the anti-tumor efficacy.

Clinical Development

Phase 1 Clinical Trial (NCT00535522)

A first-in-human, Phase 1 dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[8][9]

Table 4: Summary of Phase 1 Clinical Trial Results for this compound

| Parameter | Result | Reference |

| Patient Population | 54 patients with advanced solid tumors | [10] |

| Dose Escalation | 50 mg daily to 500 mg twice daily | [10] |

| Maximum Tolerated Dose (MTD) | 400 mg twice daily | [9] |

| Dose-Limiting Toxicities (DLTs) | Diarrhea, hypokalemia, fatigue | [10] |

| Most Common Adverse Events | Fatigue (37%), Diarrhea (37%), Nausea (28%) | [7] |

| Pharmacokinetics | ||

| Tmax (median) | 2-3 hours | [10] |

| Half-life (mean, steady-state) | 9-10 hours | [7][10] |

| Clinical Activity | Stable disease (≥12 weeks) in 13 patients | [10] |

Pharmacokinetics

This compound demonstrated rapid oral absorption, with plasma concentrations increasing in a dose-proportional manner.[8] A key finding from the Phase 1 study was the confirmation of this compound distribution into the cerebrospinal fluid (CSF) in humans, with a mean CSF to unbound plasma concentration ratio of 0.66.[7]

Drug Development Workflow

The development of this compound followed a conventional drug discovery and development pipeline.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR that has demonstrated promising preclinical activity and a manageable safety profile in early clinical trials. Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of HER2-positive cancers with central nervous system involvement. The data gathered from its discovery and development provide a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the key data and methodologies that have characterized the journey of this compound from a promising chemical scaffold to a clinical candidate.

References

- 1. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Considerations for New Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

TAK-285 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-285, also known as nedisertib, is a potent, orally bioavailable, small-molecule dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides an in-depth overview of the signaling pathway inhibition by this compound, presenting key preclinical data, experimental methodologies, and visual representations of its mechanism of action. This compound has demonstrated significant antitumor activity in various preclinical models, including those resistant to other HER2-targeted therapies.[1] A noteworthy characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential in treating central nervous system (CNS) metastases.[1][3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domains of both HER2 and EGFR.[5] By binding to the inactive conformation of EGFR, it prevents receptor phosphorylation and subsequent activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.[1][6] The primary pathways affected are the PI3K/Akt and MAPK pathways.[7]

Signaling Pathway Diagram

Caption: this compound inhibits HER2 and EGFR, blocking downstream PI3K/Akt and MAPK signaling pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase and Cell Growth Inhibition

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| HER2 | Kinase Assay | 17 | [5][6] |

| EGFR | Kinase Assay | 23 | [5][6] |

| HER4 | Kinase Assay | 260 | [5][6] |

| MEK1 | Kinase Assay | 1100 | [5] |

| Aurora B | Kinase Assay | 1700 | [5] |

| Lck | Kinase Assay | 2400 | [5] |

| c-Met | Kinase Assay | 4200 | [5] |

| CSK | Kinase Assay | 4700 | [5] |

| Lyn B | Kinase Assay | 5200 | [5] |

| MEK5 | Kinase Assay | 5700 | [5] |

| BT-474 (HER2-overexpressing) | Cell Growth Inhibition | 17 | [5][6] |

| A-431 (EGFR-overexpressing) | Cell Growth Inhibition | 1100 | [8] |

| MRC-5 (Normal fibroblast) | Cell Growth Inhibition | 20000 | [8] |

| HER2 Phosphorylation (BT-474) | Cell-based Assay | 9.3 | [8] |

| EGFR Phosphorylation (A-431) | Cell-based Assay | 53 | [8] |

| Akt Phosphorylation (BT-474) | Cell-based Assay | 15 | [7][8] |

| MAPK Phosphorylation (BT-474) | Cell-based Assay | <6.3 | [7][8] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |

| BT-474 (Breast Cancer) | Mouse | 100 mg/kg, BID, 14 days | 29% | [6][8] |

| 4-1ST (Gastric Cancer) | Mouse | 100 mg/kg, BID, 14 days | 11% | [5][8] |

| 4-1ST (Gastric Cancer) | Rat | 12.5 mg/kg, BID | 14% | [8] |

| A-431 (Epidermoid Carcinoma) | Rat | 12.5 mg/kg, BID | 13% | [8] |

Table 3: Pharmacokinetic Parameters

| Species | Dose | Oral Bioavailability (%) | Brain-to-Blood Ratio (Unbound) | Reference |

| Rat | 50 mg/kg | 97.7 | 0.18 - 0.24 | [4][6] |

| Mouse | 50 mg/kg | 72.2 | - | [6] |

Experimental Protocols

HER2 and EGFR Kinase Assay

This protocol describes the measurement of HER2 and EGFR kinase activity and its inhibition by this compound.[6]

Workflow Diagram:

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

-

Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed with an N-terminal FLAG tag using a baculovirus expression system.[6] The proteins are then purified using anti-FLAG M2 affinity gel.[6]

-

Kinase Reaction: The kinase assays are performed in 96-well plates. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, 2 mM DTT, 0.9 µCi of [γ-32P]ATP, 50 µM ATP, 5 µg/mL poly(Glu)-Tyr (4:1) substrate, and the purified enzyme (0.25 µg/mL).[6]

-

Inhibition Assay: Increasing concentrations of this compound are pre-incubated with the enzyme for 5 minutes at room temperature.[6]

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for 10 minutes at room temperature. The reaction is stopped by adding 10% trichloroacetic acid.[6]

-

Detection and Analysis: The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-32P]ATP is washed away. The radioactivity is quantified using a scintillation counter.[6] IC50 values are determined by nonlinear regression analysis.[6]

Cell Growth Inhibition Assay

This protocol outlines the procedure for determining the effect of this compound on the proliferation of cancer cell lines.[6]

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT-474) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO) and incubated for 5 days.[6]

-

Cell Viability Measurement: After the incubation period, the number of viable cells is determined using a particle analyzer or a colorimetric assay such as MTT.[6][9]

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. GI50 (concentration for 50% growth inhibition) values are calculated using nonlinear regression.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[8]

Workflow Diagram:

Caption: Workflow for the in vivo tumor xenograft study.

Methodology:

-

Animal Models: Female BALB/c nu/nu mice are used for the studies.[6]

-

Tumor Cell Implantation: BT-474 human breast cancer cells are implanted subcutaneously into the mice.[8]

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methyl cellulose) and administered orally, typically twice daily (BID).[8]

-

Efficacy Evaluation: Tumor volumes are measured regularly using calipers. At the end of the study, the tumor/control (T/C) ratio is calculated as an indicator of antitumor efficacy.[8] Body weight is also monitored to assess toxicity.[6]

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the inhibition of HER2, EGFR, and downstream signaling proteins phosphorylation in response to this compound treatment.[8]

Methodology:

-

Cell Lysis: Tumor cells (e.g., BT-474) are treated with this compound for a specified time. The cells are then lysed to extract total cellular proteins.[8]

-

Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[8]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., p-HER2, HER2, p-Akt, Akt, p-MAPK, MAPK).

-

Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]

-

Analysis: The intensity of the phosphoprotein bands is normalized to the total protein bands to determine the extent of inhibition.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR with significant preclinical antitumor activity in both in vitro and in vivo models. Its ability to cross the blood-brain barrier distinguishes it from other HER2-targeted therapies and presents a promising therapeutic strategy for patients with brain metastases.[2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians involved in the development and investigation of novel cancer therapeutics targeting the HER family of receptors. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.[10][11]

References

- 1. Facebook [cancer.gov]

- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]

- 3. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TAK-285: A Dual HER2/EGFR Inhibitor in Cancer Models

This technical guide provides a comprehensive overview of the preclinical data for TAK-285, a potent and selective dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and anti-tumor activity of this compound.

Introduction

This compound is a novel, orally bioavailable small molecule that targets the tyrosine kinase activity of both HER2 and EGFR, key drivers in the proliferation and survival of various cancer types.[1] Its ability to penetrate the blood-brain barrier makes it a promising agent for the treatment of brain metastases, a significant challenge in oncology.[2] This document summarizes the key in vitro and in vivo preclinical studies that have characterized the activity of this compound in a range of cancer models.

Mechanism of Action

This compound is an ATP-competitive inhibitor of HER2 and EGFR kinases.[3] By binding to the intracellular kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the PI3K/Akt and MAPK pathways.[4]

In Vitro Activity

Kinase Inhibition

This compound demonstrates potent and selective inhibition of HER2 and EGFR kinases. The half-maximal inhibitory concentrations (IC50) against these kinases are in the low nanomolar range, indicating high potency.

| Kinase | IC50 (nM) |

| HER2 | 17[3] |

| EGFR | 23[3] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound |

Cell Growth Inhibition

The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values highlight its potent effects, particularly in cell lines overexpressing HER2.

| Cell Line | Cancer Type | HER2/EGFR Status | GI50 (nM) |

| BT-474 | Breast Carcinoma | HER2 Overexpressing | 17[3] |

| 4-1ST | Gastric Cancer | HER2 Overexpressing | N/A |

| A-431 | Epidermoid Carcinoma | EGFR Overexpressing | N/A |

| Table 2: In Vitro Cell Growth Inhibitory Activity of this compound | |||

| (N/A: Data not available in the provided search results) |

In Vivo Efficacy

The anti-tumor efficacy of this compound has been demonstrated in various subcutaneous xenograft models in immunocompromised mice and rats.

Subcutaneous Xenograft Models

In a model using the HER2-overexpressing BT-474 breast cancer cell line, orally administered this compound showed significant tumor growth inhibition.

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |

| This compound | 100 mg/kg | Twice Daily (BID) | 29[5] |

| Table 3: Efficacy of this compound in the BT-474 Mouse Xenograft Model |

This compound also demonstrated potent anti-tumor activity in a HER2-overexpressing gastric cancer model.

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |

| This compound | 100 mg/kg | Twice Daily (BID) | 11[6] |

| Table 4: Efficacy of this compound in the 4-1ST Mouse Xenograft Model |

The efficacy of this compound was also confirmed in a rat xenograft model of gastric cancer.

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |

| This compound | 12.5 mg/kg | Twice Daily (BID) | 14[5] |

| Table 5: Efficacy of this compound in the 4-1ST Rat Xenograft Model |

In a model of EGFR-overexpressing epidermoid carcinoma, this compound showed significant tumor growth inhibition.

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |

| This compound | 12.5 mg/kg | Twice Daily (BID) | 13[5] |

| Table 6: Efficacy of this compound in the A-431 Rat Xenograft Model |

Brain Metastasis Model

Given its ability to cross the blood-brain barrier, this compound was evaluated in an intracranial model of breast cancer brain metastasis using luciferase-expressing BT-474 cells.[7] this compound demonstrated superior inhibition of brain tumor growth compared to lapatinib, a known Pgp substrate.[7]

Experimental Protocols

In Vitro Kinase Assay

-

Enzymes: Recombinant human HER2 and EGFR kinase domains.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

Detection: Incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.

-

Procedure: Kinase reactions are performed in a buffer containing MgCl₂, MnCl₂, and DTT. This compound is pre-incubated with the kinase prior to the addition of ATP to initiate the reaction. The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.

Cell Proliferation Assay

-

Cell Lines: BT-474, 4-1ST, A-431.

-

Method: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Readout: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Analysis: GI50 values are calculated from the dose-response curves.

Subcutaneous Xenograft Studies

-

Animal Models: Athymic nude mice or rats.

-

Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 0.1 mL of media or Matrigel) is injected subcutaneously into the flank of the animals.[1]

-

Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2][8]

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.

-

Efficacy Endpoint: The primary endpoint is tumor growth inhibition, expressed as the percentage of the mean tumor volume of the treated group relative to the control group (T/C %).[9]

Intracranial Xenograft Study

-

Cell Line: Luciferase-expressing BT-474 cells.

-

Animal Model: Athymic nude mice.

-

Cell Inoculation: A stereotactic procedure is used to inject a suspension of tumor cells directly into the brain.[10]

-

Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[11]

-

Treatment: this compound is administered orally.

-

Efficacy Endpoint: Inhibition of the bioluminescent signal, indicating a reduction in brain tumor burden.

Conclusion

The preclinical data for this compound demonstrate its potent and selective dual inhibition of HER2 and EGFR. This activity translates to significant anti-tumor efficacy in a range of in vitro and in vivo cancer models, including those resistant to other therapies and in the challenging setting of brain metastases. These findings provide a strong rationale for the clinical development of this compound in patients with HER2- and/or EGFR-driven malignancies.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 6. selleckchem.com [selleckchem.com]

- 7. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Intracranial xenograft [bio-protocol.org]

- 11. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

TAK-285: A Technical Guide for HER2-Positive Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-285, a potent, orally bioavailable, small-molecule dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant antitumor activity in preclinical models of HER2-positive breast cancer, including models of brain metastasis, a common and challenging complication of this disease. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows relevant to the study of this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, selectively targeting the kinase domains of both HER2 and EGFR.[1][2] This dual inhibition blocks the downstream signaling cascades responsible for cell proliferation and survival, primarily the PI3K/Akt and MAPK pathways.[3][4] A critical feature of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump, a key component of the blood-brain barrier that often limits the efficacy of other targeted therapies in the central nervous system (CNS).[4][5][6] This characteristic allows this compound to penetrate the CNS more effectively, making it a promising agent for the treatment of HER2-positive brain metastases.[4][5][6] Furthermore, studies have suggested that sensitivity to this compound is inversely correlated with HER2 and HER3 expression levels and that the drug can overcome trastuzumab resistance.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its activity across different assays and models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

| HER2/ErbB2 | 17 | >10-fold more selective for HER2/EGFR than HER4.[1][2] |

| EGFR/HER1 | 23 | Weak inhibition against a panel of 88 other kinases.[3] |

| HER4/ErbB4 | 260 | --- |

| MEK1 | 1,100 | Less potent against other kinases.[1][2] |

| Aurora B | 1,700 | --- |

| Lck | 2,400 | --- |

| c-Met | 4,200 | --- |

| CSK | 4,700 | --- |

| Lyn B | 5,200 | --- |

| MEK5 | 5,700 | --- |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Key Feature | Assay Type | IC50 / GI50 (µM) |

| BT-474 | Breast Cancer | HER2-overexpressing | Growth Inhibition | 0.017[1][3] |

| BT-474 | Breast Cancer | HER2-overexpressing | HER2 Phosphorylation | 0.0093[3][4] |

| BT-474 | Breast Cancer | HER2-overexpressing | Akt Phosphorylation | 0.015[3][4] |

| BT-474 | Breast Cancer | HER2-overexpressing | MAPK Phosphorylation | <0.0063[3][4] |

| A-431 | Epidermoid Carcinoma | EGFR-overexpressing | Growth Inhibition | 1.1[3][4] |

| A-431 | Epidermoid Carcinoma | EGFR-overexpressing | EGFR Phosphorylation | 0.053[3][4] |

| MRC-5 | Normal Lung Fibroblast | Non-transformed | Growth Inhibition | 20[3][4] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Xenograft | Dosage | Duration | Efficacy (Tumor/Control Ratio) |

| Mouse | BT-474 (Breast Cancer) | 100 mg/kg, twice daily | 14 days | 29%[1] |

| Mouse | 4-1ST (Gastric Cancer) | 50 mg/kg, twice daily | 14 days | 44%[1] |

| Mouse | 4-1ST (Gastric Cancer) | 100 mg/kg, twice daily | 14 days | 11%[1] |

| Rat | 4-1ST (Gastric Cancer) | 6.25 mg/kg, twice daily | Not Specified | 38%[1] |

| Rat | 4-1ST (Gastric Cancer) | 12.5 mg/kg, twice daily | Not Specified | 14%[1] |

| Rat | 4-1ST (Gastric Cancer) | 25 mg/kg, twice daily | Not Specified | -12% (Regression)[1] |

| Rat | 4-1ST (Gastric Cancer) | 50 mg/kg, twice daily | Not Specified | -16% (Regression)[1] |

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

Caption: this compound inhibits HER2/EGFR signaling pathways.

Caption: Workflow for in vivo xenograft studies.

Caption: Rationale for this compound efficacy in brain metastases.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified HER2 and EGFR kinase domains.

-

Methodology:

-

Protein Expression and Purification: The cytoplasmic domains of human HER2 and EGFR are expressed as tagged proteins (e.g., N-terminal DYKDDDD peptide tag) using a baculovirus expression system. The expressed kinases are then purified using affinity chromatography (e.g., anti-FLAG M2 affinity gel).[1]

-

Kinase Reaction: The kinase assays are performed in 96-well plates. The reaction mixture contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and radiolabeled [γ-³²P]ATP.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation and Termination: The reaction is incubated to allow for phosphorylation. The reaction is then terminated, and the phosphorylated substrate is separated from the free [γ-³²P]ATP.

-

Quantification: The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

-

Cell Growth Inhibition Assay

-

Objective: To determine the 50% growth inhibitory concentration (GI50 or IC50) of this compound in various cancer cell lines.

-

Methodology:

-

Cell Seeding: Cells (e.g., BT-474, A-431) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9]

-

Data Analysis: Luminescence is read using a plate reader. The GI50/IC50 values are calculated by comparing the viability of treated cells to untreated (vehicle control) cells.[8]

-

Immunoblotting for Downstream Signaling

-

Objective: To assess the effect of this compound on the phosphorylation status of HER2, EGFR, and downstream signaling proteins like Akt and MAPK.

-

Methodology:

-

Cell Treatment: Sub-confluent cells are treated with various concentrations of this compound or a vehicle control for a short period (e.g., 2 hours).[8]

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-HER2, anti-phospho-Akt). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH) are used for normalization.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.[8]

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., female BALB/c nu/nu) or rats are used.[1]

-

Tumor Inoculation: A suspension of human cancer cells (e.g., BT-474) is injected subcutaneously into the flank of the animals.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels. The control group receives a vehicle solution.[1]

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study is concluded after a set period or when tumors in the control group reach a specific size. The primary endpoint is often the tumor/control (T/C) ratio, which is the mean tumor volume of the treated group divided by the mean tumor volume of the control group, expressed as a percentage.[1]

-

Brain Metastasis Model

-

Objective: To assess the efficacy of this compound against HER2-positive breast cancer brain metastases.

-

Methodology:

-

Cell Line Engineering: BT-474 cells are engineered to express a reporter gene, such as luciferase, to allow for non-invasive imaging of tumor growth.[4][5]

-

Intracranial Injection: Anesthetized mice undergo a surgical procedure for the direct injection of the luciferase-expressing BT-474 cells into the brain.[4][5]

-

Treatment and Imaging: After a recovery period, treatment with this compound, a comparator drug (e.g., lapatinib), or vehicle is initiated. Tumor growth is monitored over time using bioluminescence imaging.[4][5]

-

Data Analysis: The bioluminescent signal intensity is quantified to determine the rate of tumor growth inhibition in the different treatment groups.[4][5]

-

Conclusion

This compound is a potent dual HER2/EGFR inhibitor with a compelling preclinical profile for the treatment of HER2-positive breast cancer. Its strong in vitro and in vivo activity, combined with its unique ability to cross the blood-brain barrier and evade Pgp efflux, positions it as a highly promising therapeutic candidate, particularly for patients with CNS metastases. The data and protocols summarized in this guide provide a comprehensive foundation for further research and development of this targeted agent. Phase I clinical trials have established its safety profile and maximum tolerated dose, warranting further investigation into its clinical efficacy.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]

- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]

- 7. oncoscience.us [oncoscience.us]

- 8. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

TAK-285 blood-brain barrier penetration studies

An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of TAK-285

For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) penetration of targeted therapies is critical, particularly for cancers with a propensity for brain metastases. This guide provides a detailed overview of the blood-brain barrier (BBB) penetration studies of this compound (also known as neratinib), a potent, orally active, dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).

Executive Summary

This compound has demonstrated enhanced CNS penetration in preclinical models compared to other HER2-targeted therapies like lapatinib and neratinib.[1] This characteristic is attributed to its high intrinsic permeability and its nature as a non-substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[2][3][4] While preclinical data in rats showed promising brain-to-plasma ratios, clinical studies in humans have confirmed its distribution into the cerebrospinal fluid (CSF), although concentrations may be below the threshold for biologically relevant target inhibition at the recommended phase 2 dose.[2][5]

Quantitative Data on BBB Penetration

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's ability to cross the blood-brain barrier.

Table 1: In Vitro Permeability and Efflux

| Parameter | Model System | Value | Significance | Reference |

| Permeability | Caco-2 cells | High | Suggests good potential for passive diffusion across biological membranes. | [1][3] |

| Efflux Ratio | Caco-2 cells | 1.7 | An efflux ratio close to 1 indicates that the compound is not a significant substrate for efflux transporters like P-gp or BCRP. | [3] |

Table 2: Preclinical In Vivo BBB Penetration in Rats

| Parameter | Dosing | Value | Comparator(s) | Reference |

| Brain-to-Plasma AUC Ratio (Total) | Single oral administration | 0.202 | Lapatinib: 0.0243, Neratinib: 0.0263 | [3] |

| Unbound Brain-to-Blood Ratio (from Cmax) | 75 mg/kg, p.o. | 0.18 | - | [6] |

| Unbound Brain-to-Blood Ratio (from AUC) | 75 mg/kg, p.o. | 0.24 | - | [6] |

Table 3: Clinical CNS Distribution in Humans

| Parameter | Patient Population | Dose | Value | Note | Reference |

| Mean CSF:Plasma Unbound Concentration Ratio | Advanced cancer patients | 400 mg BID (RP2D) | 0.66 | Indicates a lack of a substantial barrier to human CNS penetration. | [7] |

| Steady-State Average Unbound CSF Concentration | Advanced cancer patients | 400 mg BID (RP2D) | Geometric Mean: 1.54 ng/mL (Range: 0.51-4.27 ng/mL) | This concentration was below the IC50 of 9.3 ng/mL for HER2 inhibition. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the cited studies.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal absorption and BBB penetration of drug candidates.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions, mimicking the barrier properties of the intestinal epithelium and, to an extent, the BBB.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates the extent of efflux.

-

-

Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). A ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.

-

Inhibitor Studies: To confirm the involvement of specific transporters like P-gp and BCRP, the transport studies are repeated in the presence of known inhibitors of these pumps (e.g., LY335979 for P-gp, Ko143 for BCRP).[3]

In Vivo Rat Brain Penetration Study

This type of study directly measures the concentration of a drug in the brain and plasma of a living organism.

-

Animal Model: Male rats with an intact blood-brain barrier are typically used.[3]

-

Drug Administration: A single oral dose of this compound, lapatinib, and neratinib is administered.

-

Sample Collection: At various time points post-administration, blood and brain tissue are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of the drugs in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The area under the concentration-time curve (AUC) is calculated for both brain and plasma. The brain-to-plasma AUC ratio is then determined to quantify the extent of brain penetration.[3]

In Vivo Microdialysis in Rats

Microdialysis is a sophisticated technique used to measure the unbound, pharmacologically active concentration of a drug in the extracellular fluid of a specific tissue, such as the brain.

-

Surgical Procedure: A microdialysis probe is surgically implanted into the brain of an anesthetized rat.

-

Perfusion: The probe is perfused with a physiological solution at a low flow rate (e.g., 0.5 µL/min).[6] Due to the adsorption of this compound to microdialysis tubing, the perfusion fluid was supplemented with 4% bovine serum albumin to improve recovery.[6]

-

Drug Administration: this compound is administered orally (e.g., 75 mg/kg).[6]

-

Dialysate Collection: The perfusate that exits the probe (the dialysate), containing a fraction of the unbound drug from the brain's extracellular fluid, is collected at regular intervals. Simultaneous blood samples are also taken.

-

Analysis: The concentration of this compound in the dialysate and blood is measured. The in vitro recovery rate of the probe is determined to calculate the actual unbound brain concentration.

-

Ratio Calculation: The unbound brain-to-blood concentration ratio is calculated based on Cmax and AUC values.[6]

Mandatory Visualizations

Signaling Pathway of this compound

This compound dually inhibits the HER2 and EGFR signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in several cancers.

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram illustrates the typical workflow for assessing the brain penetration of a compound in a preclinical rodent model.

Caption: Workflow for assessing BBB penetration in preclinical models.

References

- 1. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]

- 2. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]

- 5. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

Structural Analysis of TAK-285 Binding to the HER2 Kinase Domain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) by the dual HER2/EGFR inhibitor, TAK-285 (also known as Nertatinib). The document outlines the quantitative biochemical and structural data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with HER2 and other relevant kinases, as well as the crystallographic data for the HER2/TAK-285 complex.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| HER2 | 17[1][2] | Potent inhibition of the primary target. |

| EGFR (HER1) | 23[1][2] | High affinity, demonstrating dual inhibitory action. |

| HER4 | 260[1][2] | Over 10-fold selectivity for HER2/EGFR over HER4. |

| MEK1 | 1,100[1][2] | Significantly lower potency. |

| Aurora B | 1,700[1][2] | Significantly lower potency. |

| c-Met | 4,200[1][2] | Significantly lower potency. |

| Lck | 2,400[1][2] | Significantly lower potency. |

| CSK | 4,700[1][2] | Significantly lower potency. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value (nM) | Notes |

| BT-474 | Growth Inhibition (GI50) | 17[1][2] | Human breast cancer cell line with HER2 overexpression. |

Table 3: Crystallographic Data for the HER2-TAK-285 Complex

| PDB ID | 3RCD[3] |

| Resolution | 3.21 Å[3] |

| R-Value Work | 0.224[3] |

| R-Value Free | 0.294[3] |

| Space Group | P 1 21 1 |

| Method | X-RAY DIFFRACTION[3] |

Experimental Protocols

This section details the methodologies used to obtain the structural and functional data for the interaction of this compound with HER2.

2.1. Protein Expression and Purification of the HER2 Kinase Domain

The cytoplasmic kinase domain of human HER2 (amino acids 676-1255) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[1] An N-terminal peptide tag (e.g., DYKDDDD) is typically included for purification.[1]

-

Lysis: Sf9 cells expressing the HER2 kinase domain are harvested and lysed in a suitable buffer containing detergents (e.g., Triton X-100) and protease inhibitors.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto an anti-FLAG M2 affinity gel column.[1]

-

Elution: After washing the column to remove non-specifically bound proteins, the HER2 kinase domain is eluted using a competitive peptide or by changing the buffer conditions (e.g., pH).

-

Further Purification: Size-exclusion chromatography is often employed as a final polishing step to ensure the homogeneity of the protein sample.

2.2. In Vitro Kinase Assay

The inhibitory activity of this compound against the purified HER2 kinase domain is determined using a radiolabeled kinase assay.[1]

-

Reaction Mixture: The assay is performed in 96-well plates. Each well contains the purified HER2 kinase domain, a substrate peptide (e.g., a generic tyrosine kinase substrate), and varying concentrations of this compound.

-

Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.[1]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.

-

IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

2.3. X-ray Crystallography of the HER2-TAK-285 Complex

-

Crystallization: The purified HER2 kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL) and incubated with a molar excess of this compound. Crystallization is achieved by vapor diffusion, mixing the protein-inhibitor complex with a crystallization solution containing precipitants (e.g., polyethylene glycol), buffers, and salts.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[3]

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined to yield the final structure.[3]

Visualizations

3.1. HER2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical HER2 signaling pathway leading to cell proliferation and survival, and the point of inhibition by this compound.

Caption: HER2 signaling pathway and mechanism of inhibition by this compound.

3.2. Experimental Workflow for Structural Analysis

The following diagram outlines the key steps in the experimental workflow for determining the crystal structure of the HER2-TAK-285 complex.

Caption: Experimental workflow for the structural analysis of HER2-TAK-285.

3.3. Logical Relationship of this compound's Selectivity

This diagram illustrates the selectivity profile of this compound for HER2/EGFR over other kinases.

Caption: Kinase selectivity profile of this compound.

References

TAK-285: A Technical Guide to its Selectivity for the HER Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail its inhibitory activity against the HER family of receptor tyrosine kinases, the experimental methodologies used to determine this selectivity, and the key signaling pathways modulated by this compound.

Quantitative Analysis of Kinase Inhibition

This compound demonstrates high affinity and potent inhibition of HER2 and EGFR, with significantly less activity against HER4. The 50% inhibitory concentrations (IC50) from in vitro kinase assays are summarized below, providing a clear quantitative representation of its selectivity.

| Kinase Target | IC50 (nM) | Relative Potency (HER2 vs. Target) |

| HER2 | 17[1][2][3][4] | 1x |

| EGFR (HER1) | 23[1][2][3][4] | 0.74x |

| HER4 | 260[1][3] | 0.065x |

As evidenced by the data, this compound is a potent inhibitor of both HER2 and EGFR, with IC50 values in the low nanomolar range.[2][5] Its selectivity for HER2 and EGFR is over 10-fold greater than for HER4.[1][3] Further studies have shown that this compound exhibits weak to no activity against a broader panel of kinases, highlighting its specificity for the HER family.[2] For instance, IC50 values for other kinases such as MEK1, c-Met, and Aurora B are in the micromolar range, specifically 1.1 μM, 4.2 μM, and 1.7 μM, respectively.[1][3]

Experimental Protocols

The determination of this compound's kinase inhibitory activity was primarily conducted through in vitro kinase assays. The following is a detailed methodology based on published studies.

HER2 and EGFR Kinase Assays

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 and EGFR kinases.

1. Protein Expression and Purification:

-

The cytoplasmic domains of human HER2 (amino acids 676-1255) and human EGFR (amino acids 669-1210) were expressed as N-terminal DYKDDDD-tagged proteins.[1]

-

A baculovirus expression system was utilized for the production of these recombinant proteins.[1]

-

The expressed HER2 and EGFR kinase domains were subsequently purified using anti-FLAG M2 affinity gel.[1]

2. Kinase Reaction:

-

The kinase assays were performed in 96-well plates.[1]

-

The reaction mixture contained the purified kinase domain (HER2 or EGFR), a suitable substrate (e.g., a synthetic peptide), and radiolabeled [γ-³²P]ATP.[1]

-

This compound, at varying concentrations, was included in the reaction mixture to assess its inhibitory effect.

3. Measurement of Kinase Activity:

-

The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate was measured to quantify kinase activity.

-

The amount of radioactivity was determined using a scintillation counter or a similar detection method.

4. IC50 Determination:

-

The percentage of kinase inhibition was calculated for each concentration of this compound.

-